1H-Imidazo(4,5-d)pyridazine-4,7-diol, 2-mercapto-1-methyl-
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Overview
Description
1H-Imidazo(4,5-d)pyridazine-4,7-diol, 2-mercapto-1-methyl- is a nitrogen-rich heterocyclic compound. It is known for its high thermal and chemical stability, making it a valuable intermediate in organic synthesis . This compound is often used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo(4,5-d)pyridazine-4,7-diol, 2-mercapto-1-methyl- typically involves the reaction of pyridine with hydrazine under acidic conditions . This method is commonly used due to its efficiency and the relatively mild reaction conditions required.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo(4,5-d)pyridazine-4,7-diol, 2-mercapto-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazo and pyridazine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
1H-Imidazo(4,5-d)pyridazine-4,7-diol, 2-mercapto-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 1H-Imidazo(4,5-d)pyridazine-4,7-diol, 2-mercapto-1-methyl- involves its interaction with various molecular targets and pathways. The compound’s nitrogen-rich structure allows it to form strong hydrogen bonds and π-π interactions, which are crucial for its high density and stability . These interactions enable the compound to effectively bind to specific enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
- 1H-Imidazo(4,5-d)pyridazine-2,4,7-triamine
- 1H-Imidazo(4,5-d)pyridazine-2,4,7-triol
Comparison: 1H-Imidazo(4,5-d)pyridazine-4,7-diol, 2-mercapto-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher thermal stability and a broader range of reactivity, making it more versatile for various applications .
Properties
CAS No. |
5450-59-9 |
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Molecular Formula |
C6H6N4O2S |
Molecular Weight |
198.21 g/mol |
IUPAC Name |
3-methyl-2-sulfanylidene-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C6H6N4O2S/c1-10-3-2(7-6(10)13)4(11)8-9-5(3)12/h1H3,(H,7,13)(H,8,11)(H,9,12) |
InChI Key |
DMAKXISAQGBPBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NNC2=O)NC1=S |
Origin of Product |
United States |
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